5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
Description
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a thiazolone derivative featuring a 1,3-thiazolan-4-one core with a dimethylamino methylene group at position 5 and a 4-methylphenyl substituent at position 3. Its structure is characterized by a zwitterionic form due to the 1-ium-1-olate moiety, which influences its reactivity and solubility .
For example, describes the use of dimethyl acetylenedicarboxylate as a thia-Michael acceptor to form similar thiazolidin-4-one derivatives .
Properties
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-4-6-11(7-5-10)15-9-18(17)12(13(15)16)8-14(2)3/h4-8H,9H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVXINGRDDJCKI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)C(=CN(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CS(=O)/C(=C/N(C)C)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor, such as a halogenated intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts acylation reaction, using a methylphenyl ketone and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance production efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe to study biological pathways and interactions.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Sensors: Incorporated into sensors for detecting various chemical substances.
Mechanism of Action
The mechanism by which 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound’s structural analogs differ primarily in substituents at positions 3 (aryl group) and 5 (methylene-linked amine). Key variations include:
*Calculated based on analogous compounds in and .
Substituent Effects:
- Electron-Donating Groups (e.g., 4-Methylphenyl, 4-Methoxyphenyl): Enhance solubility in polar solvents and may increase stability. The 4-methoxyphenyl analog (C₁₃H₁₆N₂O₃S) exhibits higher molecular weight due to the oxygen atom in the methoxy group .
- The 4-chlorophenyl analog (C₁₇H₁₅ClN₂O₂S) demonstrates significant molecular weight differences due to chlorine substituents .
Physicochemical Properties
- Solubility: The zwitterionic nature of the 1-ium-1-olate moiety enhances aqueous solubility compared to non-zwitterionic thiazolidinones. Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit lower solubility in water due to increased hydrophobicity .
- Thermal Stability: Dimethylamino-substituted derivatives (e.g., target compound) are generally stable at room temperature, whereas anilino-substituted analogs (e.g., 4-chloroanilino derivative) may require refrigeration due to hydrolytic sensitivity .
Biological Activity
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thiazole ring with a methylene bridge connected to a dimethylamino group.
- Substituents : A 4-methylphenyl group and an oxo functional group contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that structural analogs can inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Analog 1 | Staphylococcus aureus | 15 | |
| Analog 2 | Escherichia coli | 12 | |
| Analog 3 | Candida albicans | 18 |
Anti-Melanogenic Activity
A notable area of research has focused on the compound's potential as an anti-melanogenic agent. In vitro studies have demonstrated its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is crucial for developing skin-lightening agents with fewer side effects compared to conventional treatments.
- IC50 Values : The compound exhibited lower IC50 values against mushroom tyrosinase compared to established inhibitors like kojic acid, indicating higher potency.
| Compound | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| 5-DMT | 18.1 | Kojic Acid | 30.0 |
Cytotoxicity Studies
Cytotoxicity assessments using B16F10 melanoma cells revealed that while the compound effectively inhibits melanin production, it does not exhibit significant cytotoxic effects at therapeutic concentrations. This profile suggests a favorable safety margin for potential cosmetic applications.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Competitive inhibition of tyrosinase reduces melanin synthesis.
- Membrane Disruption : Antimicrobial properties may arise from disrupting microbial membranes.
- Radical Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- A study on a structural analog demonstrated significant reduction in hyperpigmentation in patients after topical application over eight weeks.
- Another investigation found that oral administration in animal models resulted in decreased melanin levels without adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
